molecular formula C25H28N4O4S B2449946 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896676-43-0

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2449946
CAS No.: 896676-43-0
M. Wt: 480.58
InChI Key: MTCRAVBHQYTBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-17-5-4-14-29(16-17)34(31,32)22-12-10-19(11-13-22)23(30)26-25-28-27-24(33-25)21-9-8-18-6-2-3-7-20(18)15-21/h8-13,15,17H,2-7,14,16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCRAVBHQYTBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates a sulfonamide group and an oxadiazole moiety, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S, with a molecular weight of 472.58 g/mol. The presence of the 3-methylpiperidine moiety contributes to its pharmacological properties. The oxadiazole ring is particularly notable for its role in various biological activities.

FeatureDescription
Molecular FormulaC22H24N4O4SC_{22}H_{24}N_{4}O_{4}S
Molecular Weight472.58 g/mol
Structural ComponentsBenzamide core, sulfonyl group, oxadiazole ring

Antimicrobial Activity

Compounds containing oxadiazole structures have been documented to exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit bacterial growth effectively. The unique combination of functional groups in this compound suggests that it may also possess similar antimicrobial properties.

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation. For example, studies have demonstrated that certain oxadiazole compounds can trigger apoptotic pathways in cancer cells through interactions with DNA or RNA targets.

Case Studies and Experimental Findings

  • Oxadiazole Derivatives : A study highlighted the anticancer effects of oxadiazole derivatives on human cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis at specific concentrations.
  • Molecular Docking Studies : Computational studies have suggested that the compound may bind effectively to proteins involved in cancer pathways. Molecular docking simulations indicate a strong affinity for active sites in target proteins.
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in reducing tumor growth when treated with similar oxadiazole-containing compounds.

The proposed mechanism of action for 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide includes:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
  • DNA Interaction : The oxadiazole moiety may intercalate into DNA strands, disrupting replication and transcription processes.

Synthesis Pathways

The synthesis of this compound can be approached through several organic synthesis techniques:

  • Formation of the Oxadiazole Ring : Utilizing appropriate precursors to construct the oxadiazole structure.
  • Sulfonamide Formation : Reacting piperidine derivatives with sulfonyl chlorides to introduce the sulfonamide group.
  • Final Coupling Reactions : Combining all structural components through coupling reactions to yield the final product.

Q & A

Q. How to validate target specificity in kinase inhibition assays?

  • Methodological Answer :
  • Kinome Screening : Use panels like Eurofins KinaseProfiler to assess selectivity across 100+ kinases.
  • ATP-Competition Assays : Measure IC50 shifts with increasing ATP concentrations; competitive inhibitors show dose-dependent rightward shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.